molecular formula C18H16F2N2O2S B2577884 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole CAS No. 1226457-04-0

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

Cat. No.: B2577884
CAS No.: 1226457-04-0
M. Wt: 362.39
InChI Key: KVUFIIRXFVBBIZ-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

The synthesis of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring and the introduction of the difluoromethoxy and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Imidazole Ring: This step often involves the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The difluoromethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as difluoromethoxybenzene and methoxybenzene derivatives.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include sulfoxides, sulfones, and various substituted imidazole derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound may be used in the study of biological processes and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of fungal cell wall synthesis or disruption of bacterial protein synthesis.

Comparison with Similar Compounds

1-(4-(Difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-(methylthio)-1H-imidazole: This compound lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    1-(4-Difluoromethoxyphenyl)-2-(methylthio)-1H-imidazole:

    1-(4-(Difluoromethoxy)phenyl)-5-(4-methylphenyl)-2-(methylthio)-1H-imidazole: This compound has a methyl group instead of a methoxy group, which may influence its chemical stability and biological activity.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S/c1-23-14-7-3-12(4-8-14)16-11-21-18(25-2)22(16)13-5-9-15(10-6-13)24-17(19)20/h3-11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUFIIRXFVBBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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